molecular formula C16H20BrNO B321960 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide

3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B321960
M. Wt: 322.24 g/mol
InChI Key: NFJHWNSIKXSSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide is a chemical compound with a complex structure that includes a bromine atom, a cyclohexene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative and the bromination of the benzamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or alkenes, and substitution may yield various functionalized derivatives.

Scientific Research Applications

3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide include:

Properties

Molecular Formula

C16H20BrNO

Molecular Weight

322.24 g/mol

IUPAC Name

3-bromo-N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C16H20BrNO/c1-12-7-8-14(11-15(12)17)16(19)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19)

InChI Key

NFJHWNSIKXSSAT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Br

Origin of Product

United States

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